molecular formula C7H6FNO B581184 3-Amino-4-fluorobenzaldehyde CAS No. 1005507-27-6

3-Amino-4-fluorobenzaldehyde

Cat. No. B581184
CAS RN: 1005507-27-6
M. Wt: 139.129
InChI Key: HKMDGMKHHDLUMH-UHFFFAOYSA-N
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Description

3-Amino-4-fluorobenzaldehyde is a chemical compound . It’s a monofluorinated aromatic aldehyde .


Chemical Reactions Analysis

A three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines has been developed . A possible reaction mechanism has been proposed including Knoevenagel condensation followed by aromatic nucleophilic substitution .

Scientific Research Applications

Synthesis and Labeling Applications

Automated Synthesis of 4-[18F]fluorobenzaldehyde : A study by Speranza et al. (2009) developed an automated synthesis process for 4-[18F]fluorobenzaldehyde using a commercial synthesizer, aimed for clinical routine applications in labeling amino-oxy functionalized peptides. This process includes an innovative purification system to enhance the synthesis efficiency and radiochemical yield, which was reported to be 67% at the end of synthesis, with a purity above 99% (Speranza et al., 2009).

Three-Component Condensation Reactions : Osipov et al. (2022) explored the three-component condensation involving β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines. This process highlights the synthetic versatility of 4-fluorobenzaldehyde in forming complex organic compounds through a sequence of Knoevenagel condensation and nucleophilic aromatic substitution, leading to the production of compounds without fluorine substitution in the adduct (Osipov et al., 2022).

Material Science and Polymer Research

Polyphenols Derived from 4-Fluorobenzaldehyde : Kaya et al. (2012) investigated the synthesis of polyphenols derived from 4-fluorobenzaldehyde, focusing on how electron-donating groups influence the thermal stability, optical, electrochemical properties, and conductivity of these compounds. This study contributes to the understanding of the role of 4-fluorobenzaldehyde in developing advanced polymeric materials with specific electronic properties (Kaya et al., 2012).

Organic Synthesis and Medicinal Chemistry

Synthesis of Thiadiazole Derivatives : A study by El Nezhawy et al. (2009) utilized 4-fluorobenzaldehyde for synthesizing thiazolidin-4-one derivatives, which were further reacted to produce compounds with promising antioxidant activity. This demonstrates the applicability of 4-fluorobenzaldehyde in synthesizing biologically active molecules, contributing to the discovery of new antioxidant agents (El Nezhawy et al., 2009).

Antimicrobial Activity of Triazoles : Bayrak et al. (2009) synthesized 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The reaction with 4-fluorobenzaldehyde played a crucial role in forming these compounds, showcasing the significance of 4-fluorobenzaldehyde in synthesizing antimicrobial agents (Bayrak et al., 2009).

Safety and Hazards

The safety data sheet for 3-Fluorobenzaldehyde indicates that it is a combustible liquid and harmful if swallowed. It causes serious eye irritation and may cause respiratory irritation .

Mechanism of Action

Target of Action

3-Amino-4-fluorobenzaldehyde is a synthetic intermediate . It is primarily used in the synthesis of various organic compounds, including heterocycles . The primary targets of this compound are therefore the reactants in these synthesis reactions.

Mode of Action

The compound acts through nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde with amines (morpholine, piperidine or cytisine) under convection heating and microwave irradiation . This reaction probably occurs by an addition-elimination mechanism .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of various organic compounds, including heterocycles . The compound can also be used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

The result of the action of this compound is the formation of new organic compounds. For example, it can react with 4-fluorobenzaldehyde under reflux in DMF in the presence of potassium carbonate to give 4-aminobenzaldehydes .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the rate of the nucleophilic substitution reaction it undergoes can be affected by the presence of electron-acceptor substituents in the ortho- and para-positions . Additionally, the reaction conditions, such as temperature and the presence of other reactants, can also influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

3-amino-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMDGMKHHDLUMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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